Product packaging for Mdmb-pica(Cat. No.:CAS No. 1971007-98-3)

Mdmb-pica

Cat. No.: B10860634
CAS No.: 1971007-98-3
M. Wt: 358.5 g/mol
InChI Key: BZLLFCKQFCOOSL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MDMB-PICA is a novel synthetic cannabinoid (SC) first identified in late 2023 in the United States . It is an active and potent agonist of the cannabinoid CB1 receptor, based on pharmacological data from its structurally similar analogs . The emergence of this compound is part of a trend involving synthetic cannabinoid precursors, which are used to produce this compound and other structurally related SCs . This compound is a compound of interest for researchers in forensic and clinical toxicology. It has been detected in toxicology specimens, and its study is crucial for understanding the evolving landscape of New Psychoactive Substances (NPS) . Research on related SCs, such as 5F-MDMB-PICA, shows they are potent CB1 receptor agonists with significant public health risks, underscoring the importance of analytical research on these compounds . Scientists utilize this compound to develop and validate advanced analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), for its identification and quantification in various matrices . Studying such synthetic cannabinoids and their metabolites is essential for expanding reference libraries, supporting public health initiatives, and informing regulatory decisions . This product is intended for forensic and research applications only. This product is strictly for research use only and is not intended for human consumption. It is the responsibility of the purchaser to ensure compliance with all local, state, federal, and international regulations regarding the handling and use of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O3 B10860634 Mdmb-pica CAS No. 1971007-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1971007-98-3

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

methyl (2S)-3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C21H30N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h8-9,11-12,14,18H,6-7,10,13H2,1-5H3,(H,22,24)/t18-/m1/s1

InChI Key

BZLLFCKQFCOOSL-GOSISDBHSA-N

Isomeric SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@H](C(=O)OC)C(C)(C)C

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)OC)C(C)(C)C

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Mdmb Pica

Historical Context of Synthesis for Pharmacological Research

MDMB-PICA, also known as 5F-MDMB-PICA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole (B1671886) class of compounds. nih.govnih.gov Its synthesis was first detailed in scientific literature as part of pharmacological research exploring the structure-activity relationships of novel synthetic cannabinoids (SCs) characterized by valinate or tert-leucinate moieties. researchgate.netfrontiersin.org The initial research, conducted by Banister et al. and reported in 2016, aimed to understand how specific structural modifications influenced the compound's interaction with cannabinoid receptors. researchgate.netnih.gov

This compound emerged as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors in in vitro studies. nih.govljmu.ac.uk Following its initial description in a research context, 5F-MDMB-PICA was identified in seized herbal products and biological samples, first appearing in Europe around 2016 and later becoming one of the most prevalent SCRAs detected in the United States between 2018 and 2020. nih.govnih.govusdoj.gov It is structurally analogous to the indazole-based compound 5F-ADB (5F-MDMB-PINACA), a substance also associated with numerous toxicological findings. ljmu.ac.uksci-hub.secfsre.org

Synthetic Pathways and Methodological Considerations

While specific synthesis routes for illicitly produced this compound are not extensively documented, straightforward preparation methods are known to exist. ljmu.ac.uk The synthesis of related compounds and metabolites has been described, indicating established chemical pathways for creating the core indole structure and attaching the side chain and head group moieties. nih.gov

The structural characterization and identification of this compound in laboratory settings rely on a range of analytical techniques. These methodologies are crucial for distinguishing it from its numerous structural analogues. Common methods include:

Gas Chromatography-Mass Spectrometry (GC-MS) cfsre.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) sci-hub.secfsre.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy nih.gov

High-Resolution Mass Spectrometry (HRMS) nih.gov

These analytical tools allow for the unambiguous identification of the compound in various matrices, including seized materials and biological specimens. ljmu.ac.uk

Chiral Properties and Stereoisomeric Analysis

This compound possesses a chiral center at the alpha-carbon of the tert-leucinate group, meaning it can exist as two distinct stereoisomers: the (S)-enantiomer and the (R)-enantiomer. ljmu.ac.uk For structurally related synthetic cannabinoid receptor agonists, the (S)-configuration has historically demonstrated significantly higher potency and is the form typically encountered in seized materials. ljmu.ac.uk

While it is considered highly probable that the (S)-enantiomer is the predominant form of this compound on the market, the potential presence of the (R)-enantiomer cannot be entirely dismissed. ljmu.ac.uk Differentiating between these enantiomers requires specific analytical approaches, such as chiral chromatography, as standard forensic laboratory methods may not distinguish between them. ljmu.ac.uk Research on other chiral indazole-3-carboxamide SCRAs has confirmed that the (S)-enantiomers are typically more potent at the CB1 receptor than their (R)-counterparts. frontiersin.org

Structural Analogues and Derivatives Research

The core heterocyclic scaffold is a key determinant of a synthetic cannabinoid's pharmacological profile. This compound is built upon an indole core. usdoj.gov A closely related and widely studied analogue, 5F-MDMB-PINACA (5F-ADB), differs by having an indazole core instead. frontiersin.orgresearchgate.net

Pharmacological studies comparing structurally similar pairs of indole and indazole-based SCRAs have consistently shown that the indazole core often confers greater potency. For instance, the indazole compound AMB was found to be more potent than its indole derivative MMB-018, displaying subnanomolar affinity for both CB1 and CB2 receptors. nih.gov Similarly, 5F-AB-PINACA (indazole) is more potent than its indole analogue 5F-AB-PICA. nih.gov This suggests that the substitution of the indole core in this compound with an indazole ring, as seen in 5F-MDMB-PINACA, is a critical modification that influences receptor affinity and activity.

Table 1: Comparison of Receptor Binding Affinities (Ki) for Indole vs. Indazole Core SCRAs
CompoundCore StructureCB1 Ki (nM)CB2 Ki (nM)
MMB-018Indole15.114.0
AMBIndazole0.8660.973
5F-AB-PICAIndole35.089.0
5F-AB-PINACAIndazole4.0612.0

Data sourced from a 2018 pharmacological evaluation of synthetic cannabinoids. nih.gov

The "head group" moiety, which in the case of this compound is a methyl 3,3-dimethylbutanoate group derived from tert-leucine, plays a profound role in determining the compound's affinity and functional potency at cannabinoid receptors. nih.gov Research into the structure-activity relationships (SAR) of 5F-pentylindole analogues has demonstrated that subtle alterations to this part of the molecule can lead to dramatic changes in pharmacological effects. nih.govnih.gov

Studies comparing 5F-MDMB-PICA with analogues featuring different head groups revealed significant variations in CB1 receptor binding affinity (Ki) and functional potency (EC50). nih.gov For example, the 3,3-dimethylbutanoate head group of 5F-MDMB-PICA and the cumyl head group of 5F-CUMYL-PICA both result in high CB1 affinity and potency. nih.govresearchgate.net In contrast, replacing this group with a benzyl moiety (as in 5F-SDB-006) leads to a substantial decrease in activity. nih.govresearchgate.net Furthermore, the 3,3-dimethylbutanoate head group of 5F-MDMB-PICA confers a 15-fold greater CB1 binding affinity than the corresponding 3-methylbutanoate head group found in 5F-MMB-PICA. nih.gov These findings underscore the critical importance of the head group's composition in the molecular design and resulting pharmacological profile of synthetic cannabinoids. nih.gov

Table 2: Influence of Head Group Moiety on CB1 Receptor Binding and Potency
CompoundHead Group MoietyCB1 Ki (nM)CB1 EC50 (nM)
5F-MDMB-PICA3,3-dimethylbutanoate1.241.46
5F-CUMYL-PICACumyl4.431.83
5F-MMB-PICA3-methylbutanoate18.911.4
5F-SDB-006Benzyl263.3137.4

Data derived from in vitro assays using mouse brain membranes. nih.gov

Pharmacological Characterization and Receptor Interactions of Mdmb Pica

Cannabinoid Receptor Binding Kinetics and Affinity

Research indicates that MDMB-PICA exhibits high affinity for cannabinoid receptors, particularly the CB1 receptor. This interaction is a key aspect of its pharmacological profile.

CB1 Receptor Binding Studies (In Vitro and In Vivo)

In vitro studies using mouse brain membranes have shown that 5F-MDMB-PICA inhibits the binding of [³H]rimonabant, a CB1 antagonist, indicating its affinity for the receptor. 5F-MDMB-PICA demonstrated a high CB1 affinity with a Ki value of 1.24 nM in this assay. nih.govresearchgate.netnih.gov This affinity was notably higher than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, which had a Ki of 43.3 nM under identical conditions, suggesting 5F-MDMB-PICA has approximately 35-fold higher affinity for mouse CB1 receptors than THC. nih.govresearchgate.net Studies in rat brain tissue also support the high affinity of 5F-MDMB-PICA for CB1 receptors, with an IC50 of 2.00 ± 0.24 nM. nih.govojp.gov

While in vitro studies in transfected cells have confirmed 5F-MDMB-PICA as a potent CB1 agonist, reported potency values have shown variability across different assay systems, ranging from 0.45 nM to 27.6 nM. nih.govnih.gov

In vivo studies in mice have demonstrated that 5F-MDMB-PICA produces dose- and time-dependent effects such as hypothermia, catalepsy, and analgesia, which are reversed by rimonabant, further supporting the involvement of CB1 receptors in its in vivo actions. nih.govresearchgate.netnih.gov A positive correlation has been observed between in vitro Ki and EC50 values and in vivo ED50 potency estimates. nih.govresearchgate.netnih.gov

CB2 Receptor Binding Studies (In Vitro)

In addition to its activity at CB1 receptors, in vitro studies suggest that 5F-MDMB-PICA also binds to and activates human CB2 receptors at low nanomolar concentrations. ljmu.ac.ukmdpi.comljmu.ac.uk Some research indicates that 5F-MDMB-PICA is a potent agonist of both CB1 and CB2 receptors, with reported EC50 values of 0.45 nM for CB1 and 7.4 nM for CB2. nih.govwikipedia.org One study suggested that 5F-MDMB-PICA showed less than 1 nM of the half maximal effective concentration value for both receptors, suggesting it was a strong agonist for both. researchgate.net

Agonist Efficacy and Potency at Cannabinoid Receptors

5F-MDMB-PICA functions as a potent agonist at both CB1 and CB2 receptors. ljmu.ac.ukmdpi.comljmu.ac.ukwikipedia.org It has been shown to act as a full agonist at both receptor subtypes with significantly higher potency than Δ⁹-THC. ljmu.ac.ukmdpi.comljmu.ac.uk

In mouse brain membranes, 5F-MDMB-PICA displayed potent agonist activity at CB1 in [³⁵S]GTPγS functional assays, with an EC50 of 1.46 nM. nih.govresearchgate.net Its maximal effects in this assay were comparable to those of the full efficacy cannabinoid agonist CP-55,940. nih.govresearchgate.net

Studies investigating the impact of structural modifications on activity have shown that subtle changes, such as the addition of a methyl group, can significantly influence potency and efficacy at CB1. nih.govresearchgate.netacs.orgbiorxiv.orgresearchgate.net For example, 5F-MDMB-PICA showed significantly higher efficacy and potency at the CB1 receptor compared to 5F-MMB-PICA, which differs by only one methyl group. acs.orgbiorxiv.orgresearchgate.net

Interactive Table 1: Selected In Vitro Binding and Functional Data for 5F-MDMB-PICA

Assay TypeReceptorMatrix/SystemParameterValue (nM)Reference
Binding InhibitionCB1Mouse Brain MembranesKi1.24 nih.govresearchgate.netnih.gov
Binding InhibitionCB1Rat Brain TissueIC502.00 ± 0.24 nih.govojp.gov
Functional ([³⁵S]GTPγS)CB1Mouse Brain MembranesEC501.46 nih.govresearchgate.netnih.gov
Functional (Membrane Hyperpolarization)CB1AtT20-FlpIn cells (human)EC500.45 mdpi.com
FunctionalCB1Transfected cellsEC500.45, 0.70, 3.26, 27.60 nih.govnih.gov
FunctionalCB2Transfected cellsEC507.4 nih.govwikipedia.org
Functional ([³⁵S]GTPγS)CB1CB1 expressing cell membranesEC50< 1 researchgate.net
Functional ([³⁵S]GTPγS)CB2CB2 expressing cell membranesEC50< 1 researchgate.net

Cellular and Subcellular Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with cannabinoid receptors, which are primarily G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor Activation Assays

Studies utilizing assays such as [³⁵S]GTPγS binding and Bioluminescence Resonance Energy Transfer (BRET) have investigated the ability of 5F-MDMB-PICA to activate G proteins downstream of cannabinoid receptors. nih.govresearchgate.netresearchgate.netacs.orgbiorxiv.orgbmglabtech.comresearchgate.netnih.govbiorxiv.orgmdpi.comresearchgate.net

In [³⁵S]GTPγS functional assays, 5F-MDMB-PICA has been shown to stimulate G protein binding, indicating agonist activity. nih.govresearchgate.netnih.gov Its efficacy in stimulating [³⁵S]GTPγS binding in mouse brain membranes was comparable to that of CP-55,940. nih.govresearchgate.net

BRET assays have been employed to assess the engagement of specific G protein subtypes, such as Gαi1 and Gαs, and the recruitment of β-arrestin 2. acs.orgbiorxiv.orgbmglabtech.comresearchgate.netnih.govbiorxiv.org 5F-MDMB-PICA has demonstrated high efficacy in engaging Gαi1 and recruiting β-arrestin 2. acs.orgbiorxiv.orgbiorxiv.org Some studies suggest that while 5F-MDMB-PICA activates both Gαs and Gαi/o pathways, it may have a higher potency for inhibiting cAMP levels via Gαi/o compared to stimulating cAMP levels via Gαs. researchgate.netnih.govresearchgate.net The rank order of potency for inhibition of cAMP (Gαi/o) was 5F-MDMB-PICA > AB-FUBINACA > PB-22 > JWH-018 > XLR-11. researchgate.netnih.govresearchgate.net For stimulation of cAMP (Gαs), the rank order was PB-22 > 5F-MDMB-PICA > JWH-018 ≈ AB-FUBINACA > XLR-11. researchgate.netnih.govresearchgate.net

Impact on Neurotransmitter Systems: Dopamine (B1211576) Release

Research using in vivo brain microdialysis in mice has investigated the impact of 5F-MDMB-PICA on neurotransmitter systems, specifically dopamine release in the nucleus accumbens shell. Acute administration of 5F-MDMB-PICA (0.01 mg/kg i.p.) was shown to stimulate the release of dopamine in the nucleus accumbens shell of adolescent mice. mdpi.comresearchgate.netresearchgate.net This effect was observed in adolescent mice but not in adult mice at the same dose. mdpi.comresearchgate.netresearchgate.net

Interactive Table 2: Selected G-Protein Activation and Neurotransmitter Release Data for 5F-MDMB-PICA

Assay TypeTarget/SystemMeasured ParameterFindingsReference
[³⁵S]GTPγS BindingCB1 (Mouse Brain Membranes)G protein stimulationAgonist action, Emax similar to CP-55,940. nih.govresearchgate.netnih.gov
BRET (Gαi1 engagement)CB1Gαi1 engagementHigh efficacy and potency. acs.orgbiorxiv.orgbiorxiv.org
BRET (β-arrestin 2 recruitment)CB1β-arrestin 2 recruitmentHigh efficacy and potency. acs.orgbiorxiv.orgbiorxiv.org
cAMP Assay (Inhibition)CB1 (HEK cells)Inhibition of cAMP (Gαi/o)Potent inhibition, rank order: 5F-MDMB-PICA > AB-FUBINACA > PB-22 > JWH-018 > XLR-11. researchgate.netnih.govresearchgate.net
cAMP Assay (Stimulation)CB1 (HEK cells, PTX treated)Stimulation of cAMP (Gαs)Rank order: PB-22 > 5F-MDMB-PICA > JWH-018 ≈ AB-FUBINACA > XLR-11. researchgate.netnih.govresearchgate.net
In Vivo MicrodialysisNucleus Accumbens Shell (Mice)Dopamine releaseStimulates dopamine release in adolescent mice. mdpi.comresearchgate.netresearchgate.net

Effects on Astrocytic Metabolic Pathways and Glutamate (B1630785) Transporter Expression (In Vitro)

In vitro studies using a human glioblastoma cell line (U87), which is of astrocytic origin, have investigated the effects of 5F-MDMB-PICA on metabolic pathways and glutamate transporter expression. Exposure to 5F-MDMB-PICA, particularly at a concentration of 100 μM, altered the abundance of numerous metabolites in these cells. researchgate.netnih.govresearchgate.net Enrichment analysis indicated that specific signaling pathways, including the glutamate neurotransmission pathway, were involved in these metabolic changes. researchgate.netnih.govresearchgate.net Furthermore, at a concentration of 200 μM, 5F-MDMB-PICA reduced the expression of glutamate transporter-1 (GLT-1) and glutamate-aspartate co-transporter (GLAST). researchgate.netnih.govresearchgate.net These findings suggest that 5F-MDMB-PICA can alter key metabolic pathways in astrocytes, including glutamatergic pathways, which is associated with reduced astrocytic glutamate transporter expression. researchgate.netnih.govresearchgate.net

Influence on Angiogenesis Markers in Human Brain Microvascular Endothelial Cells (In Vitro)

Research using human brain microvascular endothelial cells (HBMECs) in vitro has explored the influence of 5F-MDMB-PICA on angiogenesis markers. Studies have shown that 5F-MDMB-PICA can increase cell metabolic activity and promote angiogenesis in HBMECs. nih.govnih.govresearchgate.net An MTT assay revealed that higher concentrations of 5F-MDMB-PICA improved cell metabolic activity. nih.govnih.govresearchgate.net Furthermore, 5F-MDMB-PICA treatment enhanced the capacity for tube formation and migration of HBMECs in a dosage-dependent manner. nih.govnih.govresearchgate.net Analysis of pro-angiogenic factors showed that the mRNA, secreted protein, and intracellular protein levels of vascular endothelial growth factor (VEGF), angiopoietin-1 (ANG-1), and angiopoietin-2 (ANG-2) were all increased following treatment with 5F-MDMB-PICA. nih.govnih.govresearchgate.net The protein levels of cannabinoid receptor type-1 (CB1R) were also increased. nih.govnih.gov These results indicate that 5F-MDMB-PICA can enhance angiogenesis in HBMECs, suggesting a role for angiogenesis in the response to synthetic cannabinoids. nih.govnih.govresearchgate.net

Here is a summary of the in vitro effects of 5F-MDMB-PICA on HBMECs:

EffectObservationConcentration Range (µM)Reference
Increased Metabolic ActivityImproved cell metabolic activity0.0001 - 1 nih.govnih.gov
Enhanced Tube FormationIncreased angiogenic capacityDosage-dependent nih.govnih.gov
Increased MigrationHigher migration rates0.001 - 1 nih.govnih.gov
Increased VEGF LevelsUpregulation of mRNA, secreted, and intracellular proteinNot specified nih.govnih.gov
Increased ANG-1 LevelsUpregulation of mRNA, secreted, and intracellular proteinNot specified nih.govnih.gov
Increased ANG-2 LevelsUpregulation of mRNA, secreted, and intracellular proteinNot specified nih.govnih.gov
Increased CB1R ProteinUpregulation of protein levelsNot specified nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of synthetic cannabinoid receptor agonists (SCRAs), including those structurally related to this compound, aim to understand how modifications to their chemical structure influence their binding affinity and efficacy at cannabinoid receptors.

Influence of Functional Groups on Receptor Binding and Efficacy

Studies investigating the SAR of aminoalkylindole SCRAs at CB1Rs have focused on 5F-pentylindoles with an amide linker attached to different head moieties. biorxiv.orgacs.org These studies have shown that subtle structural modifications, particularly in the head moiety, can significantly impact the efficacy and potency of these compounds at the CB1 receptor. biorxiv.orgacs.orgresearchgate.net For instance, adding a methyl group to the head moiety of 5F-MMB-PICA resulted in 5F-MDMB-PICA, which demonstrated a notable increase in efficacy and potency at the CB1R in in vitro bioluminescence resonance energy transfer (BRET) assays. biorxiv.orgacs.org 5F-MDMB-PICA exhibited higher efficacy in engaging the Gi protein and recruiting β-arrestin compared to 5F-MMB-PICA and the reference CB1R full agonist CP55940. biorxiv.orgacs.org This suggests that even minor structural differences in the head group can lead to substantial changes in receptor activity. biorxiv.orgacs.orgresearchgate.net Molecular modeling and simulations have further supported these findings, revealing critical structural determinants that contribute to the higher efficacy of 5F-MDMB-PICA and how these differences affect the receptor-G protein interface. biorxiv.orgacs.orgresearchgate.net

The presence of a 5-fluoropentyl chain has also been highlighted as important for the CB1 affinity of 5F-MDMB-PICA. nih.gov

Comparative Pharmacology of Related Synthetic Cannabinoid Receptor Agonist Structures

Comparative pharmacological studies involving this compound and related SCRAs have provided insights into the impact of structural variations on receptor activity. 5F-MDMB-PICA has been compared to compounds like 5F-MDMB-PINACA, which shares a similar structure but has an indazole core instead of an indole (B1671886) group frontiersin.org. Both 5F-MDMB-PICA and 5F-MDMB-PINACA are potent agonists of CB1 and CB2 receptors. mdpi.comwikipedia.orgrsc.org

Research has also compared the in vitro functional potencies (EC50 values) of 5F-MDMB-PICA and 5F-MMB-PICA at CB1 receptors. Studies using a fluorescence-based membrane potential bioassay in cells transfected with human CB1 have shown that 5F-MDMB-PICA has an EC50 of 0.45 nM, while 5F-MMB-PICA has an EC50 of 2.4 nM. nih.gov This indicates that 5F-MDMB-PICA is more potent at the CB1 receptor than 5F-MMB-PICA. nih.gov

Here is a table comparing the CB1 receptor potency (EC50) of 5F-MDMB-PICA and a related compound:

CompoundCB1 EC50 (nM)Reference
5F-MDMB-PICA0.45 mdpi.comnih.gov
5F-MMB-PICA2.4 nih.gov
THC6.77 mdpi.com

Note: EC50 values can vary depending on the specific assay and experimental conditions used.

Metabolic Pathways and Biotransformation Studies of Mdmb Pica

In Vitro Metabolism Using Hepatic Models

In vitro studies utilizing hepatic models are crucial for understanding the metabolic fate of MDMB-PICA and identifying potential biomarkers for its consumption researchgate.net. Pooled human liver microsomes and human hepatocytes are commonly used in these studies to simulate hepatic metabolism researchgate.netnih.gov.

Pooled Human Liver Microsome Assays

Pooled human liver microsome (pHLM) assays have been employed to investigate the phase I metabolism of this compound. These studies have shown that this compound undergoes various biotransformations in this model, including hydroxylation, oxidative defluorination, and dehydrogenation, as well as ester and amide hydrolysis ljmu.ac.uknih.gov. One study identified 12 phase I metabolites of 5F-MDMB-PICA using pHLM assays ljmu.ac.uk. Eleven of these metabolites were also detected in authentic human urine samples ljmu.ac.uk.

Human Hepatocyte Incubation Studies

Human hepatocyte incubation studies provide a more comprehensive model for evaluating drug metabolism, as they retain both phase I and phase II metabolic activities frontiersin.org. Studies using human hepatocytes have identified a greater number of this compound metabolites compared to pHLM assays researchgate.netnih.govcncb.ac.cn. One investigation identified a total of 22 5F-MDMB-PICA metabolites from hepatocyte incubations and urine samples researchgate.netnih.govcncb.ac.cn. The most prevalent metabolites produced in vitro from hepatocyte incubations were those resulting from ester hydrolysis and ester hydrolysis combined with oxidative defluorination researchgate.netnih.govresearchgate.netcncb.ac.cn.

Identification of Phase I Metabolites

Phase I metabolism of this compound involves several key enzymatic reactions that modify the parent compound. These reactions include hydroxylation, oxidative defluorination, and dehydrogenation ljmu.ac.ukresearchgate.net.

Hydroxylation Pathways

Hydroxylation is a significant metabolic pathway for this compound, involving the addition of a hydroxyl group to various positions on the molecule. Studies have reported monohydroxylation as a phase I biotransformation of this compound ljmu.ac.ukresearchgate.net. Hydroxylation can occur on the indole (B1671886) ring system or the alkyl chain researchgate.netresearchgate.net. Hydroxylated metabolites, such as hydroxylated indole species and hydroxylated (N-alkyl chain) methyl ester hydrolysis products, have been identified as major metabolites ljmu.ac.uk.

Oxidative Defluorination Mechanisms

Oxidative defluorination is another important phase I metabolic pathway for fluorinated synthetic cannabinoids like this compound ljmu.ac.ukresearchgate.net. This process involves the removal of the fluorine atom, often followed by further oxidation researchgate.netspringermedizin.de. Oxidative defluorination of this compound can occur, and metabolites resulting from ester hydrolysis in combination with oxidative defluorination have been identified as prevalent in vitro researchgate.netnih.govcncb.ac.cn. Further oxidation of the oxidative defluorination product can lead to the formation of a pentanoic acid metabolite researchgate.netnih.govcncb.ac.cn.

Dehydrogenation Processes

Dehydrogenation, the removal of hydrogen atoms, is also a reported phase I metabolic reaction for this compound ljmu.ac.ukresearchgate.net. This process can occur in conjunction with other metabolic transformations, such as ester hydrolysis springermedizin.denih.gov. Metabolites formed by ester hydrolysis followed by dehydrogenation have been observed in in vitro studies springermedizin.denih.gov.

Amide and Ester Hydrolysis Products

Hydrolysis is a key metabolic pathway for this compound. Both amide and ester hydrolysis products have been observed as significant phase I metabolites. researchgate.netljmu.ac.uk The methyl ester hydrolysis product is one of the most abundant metabolites detected. ljmu.ac.uk This hydrolysis results in the formation of a carboxylic acid metabolite. drugsandalcohol.ieresearchgate.net Amide and ester hydrolysis products might also form during pyrolysis, although their psychoactive properties in this context are uncertain. ljmu.ac.uk The ester hydrolysis metabolite has been identified as a potential biomarker for this compound consumption. researchgate.netcncb.ac.cn

Combined Biotransformations

This compound undergoes combined biotransformation reactions, involving multiple metabolic steps. These combinations contribute to the diverse array of metabolites detected. ljmu.ac.uk For instance, ester hydrolysis can occur in combination with oxidative defluorination. cncb.ac.cn This combined metabolite can be further converted, such as to a pentanoic acid derivative, a conversion first identified for 5F-MDMB-PICA. cncb.ac.cn Other combined pathways include ester hydrolysis followed by hydroxylation, glucuronidation, or dehydrogenation, which can then be followed by N-dealkylation. ljmu.ac.uk

Identification of Phase II Metabolites

Following phase I metabolism, metabolites of this compound can undergo phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion. researchgate.netljmu.ac.ukcncb.ac.cn

Glucuronidation Conjugates

Glucuronidation is a significant phase II metabolic pathway for this compound metabolites. researchgate.netljmu.ac.ukcncb.ac.cn Studies have identified glucuronide conjugates of some of the main phase I metabolites. researchgate.netljmu.ac.uk This conjugation typically occurs prior to renal excretion. researchgate.net The detection of glucuronidation products highlights the extensive metabolic processing of this compound in the body. ljmu.ac.uk

Structure-Metabolism Relationship Analysis

Studies investigating the metabolism of synthetic cannabinoids, including those structurally related to this compound, have provided insights into structure-metabolism relationships. For instance, the presence of a tert-leucinate moiety and a 5-fluoropentyl side chain influences the metabolic pathways observed. nih.govresearchgate.net Ester hydrolysis is a common and often dominant biotransformation for synthetic cannabinoids containing ester groups, such as this compound and its analogues like 5F-MDMB-PINACA and MDMB-4en-PINACA. drugsandalcohol.ieresearchgate.netspringermedizin.denih.gov Oxidative defluorination of the fluoropentyl chain and hydroxylation at various positions on the molecule, including the indole ring and the alkyl chain, are also common metabolic reactions observed for this compound and related compounds. researchgate.netljmu.ac.ukresearchgate.net These studies help in predicting the metabolic fate of newly emerging synthetic cannabinoids based on their structural features. researchgate.netspringermedizin.de

Analytical Methodologies for Detection and Quantification of Mdmb Pica and Its Metabolites

Chromatographic Techniques

Chromatographic techniques, often coupled with mass spectrometry, are the cornerstone of MDMB-PICA analysis, allowing for the separation and identification of the parent compound and its various metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the detection and quantification of this compound and its metabolites in biological samples. This method offers high sensitivity and specificity, making it suitable for complex matrices like blood and urine frontiersin.orgh-och.chcfsre.orgresearchgate.netresearchgate.net. Studies have utilized LC-MS/MS to analyze this compound and its metabolites in human hair, plasma, and urine frontiersin.orgcfsre.orgresearchgate.net. Method validation for LC-MS/MS analysis of this compound and its metabolites in rat plasma has followed forensic standards cfsre.org. LC-MS/MS has also been employed for the quantitative determination of 5F-MDMB-PICA and its metabolites in human hair, demonstrating good linearity, accuracy, and precision frontiersin.orgnih.govpatrinum.ch.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is an advanced form of LC-MS/MS that utilizes smaller particle sizes and higher pressures, resulting in faster separation times and improved chromatographic resolution. A UHPLC-MS/MS method was developed and validated for the detection and quantification of 5F-MDMB-PICA and its metabolites in human hair frontiersin.orgresearchgate.netnih.govfrontiersin.orgpatrinum.chnih.gov. This method involved specific sample preparation steps like pulverization with methanol, ultrasonication, centrifugation, and filtration frontiersin.orgnih.govfrontiersin.orgpatrinum.chnih.gov. The analysis was performed using a Waters Acquity UPLC HSS T3 column with a specific gradient elution program frontiersin.orgnih.govfrontiersin.orgpatrinum.chnih.gov. The method showed good performance characteristics, including limits of detection (LOD) ranging from 0.5 to 5 pg/mg and lower limits of quantitation (LLOQ) from 1 to 5 pg/mg frontiersin.orgnih.govfrontiersin.orgpatrinum.chnih.gov. Linearity was observed over a concentration range of 1–200 pg/mg, with high linear correlation coefficients (R2 > 0.999) frontiersin.orgnih.govpatrinum.chnih.gov. Accuracy and precision were also within acceptable ranges frontiersin.orgnih.govpatrinum.ch.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS)

UPLC-QToF-MS combines the high resolution separation of UPLC with the accurate mass measurement capabilities of QToF-MS. This technique is valuable for both targeted analysis and untargeted screening, allowing for the identification of known and unknown metabolites h-och.chd-nb.infomdpi.com. UPLC-QToF-MS has been used for the qualitative confirmation of synthetic cannabinoid receptor agonists, including 5F-MDMB-PICA, in infused papers mmu.ac.uk. LC-QToF-MS has also been employed for metabolite identification of 5F-MDMB-PICA researchgate.netresearchgate.net. This technique is capable of detecting substances above trace quantities, making it a sensitive general screening approach d-nb.info.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another chromatographic technique used in the analysis of this compound, particularly for the analysis of seized materials and in some toxicological applications cfsre.orgh-och.chresearchgate.netresearchgate.net. GC-MS has been used for the detection of 5F-MDMB-PICA in 'legal high' products h-och.chresearchgate.net. A GC/MS quantification method for 5-Fluoro-MDMB-PICA in "American grass" samples was developed and validated, demonstrating good specificity, linearity, range, accuracy, intermediate precision, LOD, and LOQ researchgate.net. This method had a fast running time of 7 minutes researchgate.net. GC-MS analysis often involves electron ionization, which can result in extensive fragment ions nih.gov.

Spectroscopic Techniques

Spectroscopic techniques, such as NMR, provide detailed structural information crucial for the unequivocal identification of this compound and its metabolites, particularly when characterizing synthesized reference standards or analyzing seized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of organic compounds, including synthetic cannabinoids like this compound cfsre.orgunodc.orgoup.com. NMR analysis, including 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments, has been used for the systematic characterization of synthesized reference standards for 5F-MDMB-PICA and its Phase I metabolites nih.gov. NMR analysis has also been employed for the qualitative analysis of 5F-MDMB-PICA in illicit disposable vaping products, confirming its presence alongside other common vape components nih.gov. In forensic settings, NMR spectroscopy has been used for the identification of seized synthetic cannabinoid samples oup.com.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique utilized for the identification of this compound, often as part of a multi-technique approach in forensic analysis. Analysis of samples containing 5F-MDMB-PICA by FTIR-ATR has shown characteristic absorption bands. A sharp band is typically observed around 3437 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. scielo.br C-H stretching vibrations of the alkyl chain appear in the range of 3000-2800 cm⁻¹, with a weak aromatic C-H stretching band present at 3104 cm⁻¹. scielo.br The ester and amide carbonyl group modes are identifiable at 1729 cm⁻¹ and 1633 cm⁻¹, respectively. scielo.br FTIR-ATR analysis has been found to be in good agreement with published reports for 5F-MDMB-PICA. policija.si However, studies have indicated that FTIR spectroscopy may not always be sufficiently sensitive to detect synthetic cannabinoid compounds in certain samples at point-of-care. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS, UHPLC-HRMS, LC-QTOF-MS), is a cornerstone technique for the identification and quantification of this compound and its metabolites in various matrices. scielo.br, nih.gov, chrom-china.com, sci-hub.se, researchgate.net, nih.gov, nih.gov, ojp.gov, mdpi.com, nih.gov HRMS provides accurate mass measurements and detailed fragmentation patterns crucial for confirming the structure of the parent compound and identifying its diverse metabolites, especially when reference standards are unavailable. scielo.br

In HRMS analysis, the sodium adduct [M + Na]⁺ of 5F-MDMB-PICA has been observed at m/z 399.20557 in full scan mode. scielo.br MS/MS analysis allows for the determination of precursor and product ions. scielo.br A characteristic fragment ion, C₁₄H₁₅FNO⁺, is formed due to the cleavage of the amide bond. scielo.br UHPLC-HRMS offers high resolution and sensitivity, enabling the detection of trace analytes and metabolites in biological samples. chrom-china.com This technique is also valuable for the separation and identification of isomeric synthetic cannabinoids, which may have very small differences in polarity but can be effectively separated by liquid chromatography. chrom-china.com Retrospective analysis of HRMS data is also a significant advantage, allowing for the identification of previously unknown compounds in archived samples. mdpi.com, ojp.gov

Studies have validated HRMS methods for the quantification of 5F-MDMB-PICA and its metabolites in biological matrices like hair. For instance, a validated method using LC-QTOF-MS showed linearity over a concentration range of 1–200 pg/mg for 5F-MDMB-PICA and some of its metabolites in hair, with correlation coefficients (R²) greater than 0.999. frontiersin.org, frontiersin.org Accuracy and precision values generally met acceptance criteria, although matrix effects, including ion suppression, were observed for 5F-MDMB-PICA and certain metabolites in hair. frontiersin.org, frontiersin.org

Development of Reference Standards for Metabolites

The extensive metabolism of this compound in the human body necessitates the identification and detection of its metabolites for reliable confirmation of exposure. However, a significant challenge in developing robust analytical methods is the lack of readily available reference standards for these metabolites. nih.gov, researchgate.net

To address this, research efforts have focused on the synthesis of reference standards for potential Phase I metabolites of 5F-MDMB-PICA. For example, the synthesis of 18 reference standards for 5F-MDMB-PICA and its Phase I metabolites, including hydroxylated positional isomers, has been reported. nih.gov These synthesized compounds are systematically characterized using techniques such as nuclear magnetic resonance, Fourier transform infrared spectroscopy, and high-resolution mass spectrometry to confirm their structures. nih.gov, researchgate.net The availability of these synthesized metabolite standards is crucial for developing and validating analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), for the simultaneous detection of the parent compound and its metabolites in biological samples. nih.gov Specific metabolites, such as the 3,3-dimethylbutanoic acid metabolite and metabolite 7, are available as analytical reference standards for research and forensic applications. caymanchem.com, caymanchem.com, glpbio.com, bertin-bioreagent.com, lgcstandards.com

Challenges in Analytical Determination in Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as blood, urine, and hair presents several challenges, including achieving adequate specificity and sensitivity, addressing the need for chiral analysis, and overcoming the limitations of immunochemical assays.

Specificity and Sensitivity Considerations

Achieving sufficient specificity and sensitivity is a major challenge in the analytical determination of this compound and its metabolites in biological samples. Synthetic cannabinoids are often present at low concentrations in biological matrices due to their high potency and rapid metabolism. nih.gov, researchgate.net, mdpi.com This necessitates the use of highly sensitive analytical techniques. Furthermore, the structural diversity and the continuous emergence of new synthetic cannabinoid analogs require methods with high specificity to differentiate between closely related compounds and avoid false positives. nih.gov, mdpi.com Matrix effects from biological samples can also impact the accuracy and sensitivity of the analysis, potentially leading to ion suppression or enhancement. frontiersin.org, frontiersin.org Method validation studies in hair have shown that while linearity, accuracy, and precision can be achieved, matrix effects can range significantly. frontiersin.org, frontiersin.org

Chiral Analysis Requirements for Stereoisomers

This compound possesses an asymmetric carbon atom, giving rise to (R)- and (S)-enantiomers. ljmu.ac.uk While the (S)-configuration is often more potent and believed to be predominant in illicit products ljmu.ac.uk, researchgate.net, nih.gov, the presence of both enantiomers or the (R)-enantiomer as an impurity is possible. ljmu.ac.uk, ljmu.ac.uk Differentiation between these stereoisomers can be challenging for routine forensic laboratories. ljmu.ac.uk, ljmu.ac.uk Specific chiral analytical approaches, such as chiral chromatography, are required to separate and analyze these enantiomers. ljmu.ac.uk, researchgate.net, nih.gov, ljmu.ac.uk The ability to perform chiral analysis is important for a comprehensive understanding of the compound's presence and potential effects.

Limitations of Immunochemical Assays

Immunochemical assays, while often used for initial screening in toxicology, have demonstrated limitations in reliably detecting this compound and its metabolites in human biological samples. ljmu.ac.uk, researchgate.net Immunoassays designed to detect the main marijuana metabolite, THC-COOH, are ineffective for synthetic cannabinoids like this compound due to significant structural differences. nih.gov While some newer immunoassays aim for broader specificity towards synthetic cannabinoids, they may still exhibit poor affinity for specific structural classes, such as indole-type synthetic cannabinoids like 5F-MDMB-PICA. acs.org The unreliability of immunoassays for confirming the presence of 5F-MDMB-PICA metabolites in authentic urine samples has been reported. ljmu.ac.uk, researchgate.net These limitations highlight the necessity of employing more specific and sensitive chromatographic-based methods, such as GC-MS/MS or LC-MS/MS, for accurate detection and confirmation. researchgate.net, nih.gov

Forensic and Epidemiological Research Perspectives on Mdmb Pica

Temporal and Geographical Emergence Patterns

MDMB-PICA, structurally similar to other synthetic cannabinoids like MDMB-PINACA and 5F-MDMB-PICA, is a relatively recent entrant to the NPS landscape. This compound was first detected in September 2023 by one laboratory and confirmed in October 2023. drugsandalcohol.ie Its emergence follows that of related compounds; for instance, 5F-MDMB-PICA began to appear in Europe and the USA at the end of 2016. ljmu.ac.uk MDMB-4en-PINACA was first identified in Europe in 2017 and became the most common synthetic cannabinoid identified by the DEA in the United States in 2021. wikipedia.org The emergence of these substances often occurs rapidly and can shift geographically. While formal epidemiological studies on MDMB-4en-PINACA have been limited, hindering a full understanding of its use patterns and diffusion, its presence on the drug market and involvement in adverse events may be underreported due to a lack of routine screening in some forensic and toxicology laboratories. drugsandalcohol.ie Similarly, for 4F-MDMB-BICA, which emerged in Europe in March 2020, the lack of formal epidemiological studies limits the understanding of its prevalence and use patterns. drugsandalcohol.ie

Prevalence and Trends in Seized Materials and Biological Specimens

The prevalence of this compound and related synthetic cannabinoids is often tracked through analysis of seized drug materials and biological specimens collected in forensic and clinical settings. 5F-MDMB-PICA, a closely related compound, was the fifth-most common synthetic cannabinoid identified in drugs seized by the Drug Enforcement Administration in 2018. wikipedia.org It was also reported as the most commonly detected SCRA in law enforcement drug seizures and human forensic casework in the United States from 2018 to 2020. researchgate.net Data from the US National Forensic Laboratory Information System (NFLIS) showed 84 reports related to 5F-MDMB-PICA in 2017 and 29 in 2018, with a total of 849 reports from NFLIS and federal forensic labs by July 2019. ljmu.ac.uk In the first half of 2018, NFLIS registered 197 reports for 5F-MDMB-PICA, compared to 4,135 for 5F-ADB and 2,972 for FUB-AMB. ljmu.ac.uk this compound itself has been detected in toxicology samples. drugsandalcohol.ie Synthetic cannabinoids are frequently encountered in various forms, including herbal smoking mixtures, e-liquids, and impregnated paper, often smuggled into controlled environments like prisons. ljmu.ac.ukresearchgate.net

Here is a summary of prevalence data for 5F-MDMB-PICA and related compounds in US seizures:

CompoundYear(s)Source (US)Ranking/Notes
5F-MDMB-PICA2018DEA SeizuresFifth-most common synthetic cannabinoid. wikipedia.org
5F-MDMB-PICA2018-2020US Law Enforcement/Forensic CaseworkMost commonly detected SCRA. researchgate.net
5F-MDMB-PICA2017NFLIS84 reports. ljmu.ac.uk
5F-MDMB-PICA2018NFLIS29 reports. ljmu.ac.uk
5F-MDMB-PICABy July 2019NFLIS/Federal Labs849 total reports. ljmu.ac.uk
5F-MDMB-PICAJan-June 2018NFLIS197 reports. ljmu.ac.uk
5F-ADBJan-June 2018NFLIS4,135 reports. ljmu.ac.uk
FUB-AMBJan-June 2018NFLIS2,972 reports. ljmu.ac.uk
MDMB-4en-PINACA2021DEA SeizuresMost common synthetic cannabinoid. wikipedia.org
ADB-FUBINACA2018DEA SeizuresThird-most common synthetic cannabinoid. iiab.mewikiwand.com

This compound has also been detected in toxicology specimens from Illinois. drugsandalcohol.ie Detections of 5F-MDMB-PICA have been reported to the UNODC's Early Warning Advisory on New Psychoactive Substances by multiple countries. ljmu.ac.uk

Development of Biomarkers for Compound Consumption

Forensic toxicology relies on identifying biomarkers in biological matrices to confirm exposure to substances like this compound. This involves detecting either the parent compound or its metabolites.

Parent Compound Detection in Biological Matrices

Detecting the parent this compound compound in biological matrices such as blood or urine can be challenging due to its rapid metabolism. However, analytical methods exist for its identification. For example, a UHPLC-MS/MS method has been developed to detect 5F-MDMB-PICA and its metabolites in human hair, and this method has been applied to authentic forensic cases. researchgate.net Analytical methodologies are available for the identification of 5F-MDMB-PICA in various sample matrices, including chromatographic, spectroscopic, and mass spectrometric methods. ljmu.ac.uk GC-MS/MS methods have also been developed and applied for the qualitative and quantitative analysis of 5F-MDMB-PICA in human blood samples from forensic cases. nih.gov

Metabolite Profiling for Enhanced Detection Windows

Metabolite profiling is crucial for extending the detection window of this compound consumption, as metabolites often persist in biological fluids longer than the parent compound. Studies on the metabolic fate of 5F-MDMB-PICA using in vitro human liver microsomes and authentic human urine samples have identified numerous phase I metabolites resulting from various biotransformations, including mono-hydroxylation, oxidative defluorination, dehydrogenation, amide hydrolysis, and ester hydrolysis, as well as combinations thereof. ljmu.ac.uk In one study, 12 phase I metabolites of 5F-MDMB-PICA were detected in human urine, with 11 of these also detected in vitro. ljmu.ac.uk The methyl ester hydrolysis product and a hydroxylated indole (B1671886) species were considered suitable biomarkers for 5F-MDMB-PICA consumption. ljmu.ac.uk More recent investigations have detected even more metabolites (22) following hepatocyte incubations and analysis of authentic human urine samples. ljmu.ac.uk The this compound 3,3-dimethylbutanoic acid metabolite is also available as an analytical reference standard for research and forensic applications. caymanchem.com

Legislative Scheduling and Its Impact on Chemical Innovation

The legislative scheduling of synthetic cannabinoids, including this compound and its analogues, often occurs in response to their emergence in the illicit drug market and associated harms. This scheduling can influence the development of new compounds as manufacturers seek to circumvent legal controls by creating structurally related but unscheduled substances. 5F-MDMB-PICA, for instance, was temporarily emergency scheduled by the DEA in the United States in 2019 and made a permanent Schedule I Controlled Substance in April 2022. wikipedia.org The UNODC also recommended placing 5F-MDMB-PICA into Schedule II of the 1971 United Nations Single Convention on Psychotropic Substances in 2019, a scheduling that occurred in 2020. drugsandalcohol.iewikipedia.org Other related compounds like 4F-MDMB-BINACA and 5F-MDMB-PICA were also placed in Schedule II in 2020. drugsandalcohol.ie This regulatory pressure can drive the synthesis of novel analogues, slightly altered in chemical structure, in an attempt to create substances that produce similar effects but are not yet explicitly controlled, posing ongoing challenges for forensic laboratories and public health agencies.

Role in New Psychoactive Substance (NPS) Monitoring and Early Warning Systems

This compound and similar synthetic cannabinoids play a significant role in NPS monitoring and early warning systems. These systems are crucial for tracking the emergence, spread, and potential harms of new psychoactive substances. Organizations like the EMCDDA and UNODC receive reports of newly identified substances, including this compound and its analogues, from member states and forensic laboratories. ljmu.ac.ukdrugsandalcohol.ie The detection of 5F-MDMB-PICA, for example, has been reported to the UNODC's Early Warning Advisory on NPS by numerous countries since 2016. ljmu.ac.uk Forensic laboratories, through the analysis of seized materials and biological specimens, are often the first to identify these new compounds. drugsandalcohol.iedrugsandalcohol.ie This information is then shared through national and international monitoring systems to alert public health and law enforcement agencies, facilitating a coordinated response, including the development of detection methods and consideration for legislative control. The ongoing emergence of structurally diverse synthetic cannabinoids necessitates continuous monitoring and the development of sensitive analytical techniques for their identification and characterization. researchgate.net

Q & A

Q. What validated analytical methods are recommended for characterizing MDMB-PICA in experimental samples?

Q. How should researchers design a literature review to compile existing data on this compound?

Methodological Answer:

  • Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed, SciFinder, and Reaxys with keywords: “this compound,” “synthetic cannabinoid,” “receptor affinity” .
  • Apply the PRISMA framework to screen studies: exclude non-peer-reviewed sources (e.g., ) and focus on studies with explicit experimental protocols .
  • Create a matrix to track variables (e.g., assay type, sample size, statistical methods) and identify knowledge gaps (e.g., limited in vivo data) .

Q. What ethical considerations are critical for in vivo studies involving this compound?

Methodological Answer:

  • Follow ARRIVE guidelines for animal studies: justify sample size using power analysis and report anesthesia/analgesia protocols .
  • For human tissue research, obtain institutional review board (IRB) approval and document informed consent. Use de-identified data to comply with GDPR or HIPAA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different assays?

Methodological Answer:

  • Conduct meta-analysis to compare assay conditions (e.g., radioligand vs. functional assays, cell lines used). For example, discrepancies in CB1 receptor Ki values may arise from differences in membrane preparation (e.g., HEK293 vs. CHO cells) .
  • Use Bland-Altman plots to quantify bias between studies and perform sensitivity analysis on variables like temperature/pH .
  • Validate findings via orthogonal methods (e.g., electrophysiology for functional activity vs. binding assays) .

Q. What computational strategies predict this compound’s metabolic pathways, and how are they validated experimentally?

Q. How to optimize dose-response experiments for this compound to assess its neuropharmacological effects?

Methodological Answer:

  • Use Hill equation modeling to calculate EC50 values in vitro. Test 6–8 concentrations (log-spaced) with n ≥ 3 replicates per dose .
  • For in vivo studies (e.g., rodent models), apply staggered dosing to avoid acute toxicity. Monitor plasma concentrations via microsampling to correlate exposure with behavioral outcomes (e.g., locomotor activity) .
  • Address variability with mixed-effects models to account for inter-subject differences .

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible (e.g., access to controlled substances), Interesting (novel receptor targets), Novel (understudied metabolites), Ethical, and Relevant (public health implications) .
  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.